molecular formula C10H7BrClN B3291150 4-Bromo-1-chloro-3-methyl-isoquinoline CAS No. 869898-11-3

4-Bromo-1-chloro-3-methyl-isoquinoline

Cat. No.: B3291150
CAS No.: 869898-11-3
M. Wt: 256.52 g/mol
InChI Key: AJDDBYWICPGLDJ-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-3-methyl-isoquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN It is a derivative of isoquinoline, a structure characterized by a benzene ring fused to a pyridine ring

Scientific Research Applications

4-Bromo-1-chloro-3-methyl-isoquinoline has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-3-methyl-isoquinoline typically involves the bromination and chlorination of 3-methyl-isoquinoline. One common method includes the bromination of 3-methyl-isoquinoline using bromine in the presence of a suitable solvent like nitrobenzene, followed by chlorination using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-chloro-3-methyl-isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as amine or thiol derivatives.

    Coupling Reactions: Biaryl compounds are commonly formed.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-3-methyl-isoquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-1-chloro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-9(11)7-4-2-3-5-8(7)10(12)13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDDBYWICPGLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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